Cumene, 2,5-dimethyl-
Overview
Description
Cumene, 2,5-dimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of cumene (isopropylbenzene) with two additional methyl groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cumene, 2,5-dimethyl- can be synthesized through the Friedel-Crafts alkylation of benzene with propylene, followed by further methylation. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-60°C and using an excess of benzene to ensure complete conversion.
Industrial Production Methods
Industrial production of cumene, 2,5-dimethyl- follows a similar route but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The use of advanced distillation techniques, such as dividing wall columns, can enhance the efficiency of the separation process .
Chemical Reactions Analysis
Types of Reactions
Cumene, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cumene hydroperoxide, which is an intermediate in the production of phenol and acetone.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Reduction: Reduction reactions can convert cumene, 2,5-dimethyl- to its corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2) under mild conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are employed for reduction reactions.
Major Products Formed
Oxidation: Cumene hydroperoxide, which can further decompose to phenol and acetone.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Reduction: Alkane derivatives of cumene, 2,5-dimethyl-.
Scientific Research Applications
Cumene, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved therapeutic profiles.
Industry: Cumene, 2,5-dimethyl- is used in the production of phenol and acetone, which are important industrial chemicals with applications in the manufacture of plastics, resins, and adhesives
Mechanism of Action
The mechanism of action of cumene, 2,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Cumene (isopropylbenzene): The parent compound of cumene, 2,5-dimethyl-, used in the production of phenol and acetone.
Ethylbenzene: Similar in structure but with an ethyl group instead of an isopropyl group.
Toluene: Another aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Uniqueness
Cumene, 2,5-dimethyl- is unique due to the presence of two additional methyl groups, which can influence its chemical reactivity and physical properties. These structural differences can lead to variations in boiling points, solubility, and reactivity compared to its analogs .
Properties
IUPAC Name |
1,4-dimethyl-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-8(2)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBTDGUHSQYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194293 | |
Record name | 1,4-Dimethyl-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-72-3 | |
Record name | 1,4-Dimethyl-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4132-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dimethyl-2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethyl-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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